2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

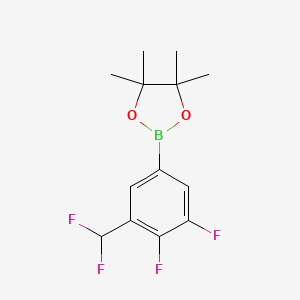

2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester with a highly fluorinated aromatic core. Its structure comprises a phenyl ring substituted with a difluoromethyl group at position 3 and fluorine atoms at positions 4 and 5, linked to a pinacol boronate (1,3,2-dioxaborolane) scaffold. This compound is pivotal in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the electron-withdrawing nature of fluorine substituents, which enhance the electrophilicity of the boronate and improve reaction efficiency .

Properties

IUPAC Name |

2-[3-(difluoromethyl)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)7-5-8(11(17)18)10(16)9(15)6-7/h5-6,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTHTYPWNPAIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The Miyaura borylation reaction enables the direct conversion of aryl halides to boronic esters using palladium catalysis. For 2-(3-(difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method requires 3-(difluoromethyl)-4,5-difluorobromobenzene as the starting material. The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronic ester.

Representative Protocol

A mixture of 3-(difluoromethyl)-4,5-difluorobromobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in dioxane is heated at 85°C under nitrogen for 12–24 hours. After cooling, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography to afford the boronic ester in 75–89% yield.

Key Variables

-

Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient arenes due to enhanced stability.

-

Solvent : Dioxane or toluene ensures optimal solubility of the aryl halide and boron reagent.

-

Temperature : Reactions at 85–100°C minimize side products like protodeboronation.

Lithium-Halogen Exchange and Boron Quenching

Directed Metalation Approach

This method employs lithium-halogen exchange to generate an aryl lithium intermediate, which reacts with trimethyl borate to form the boronic acid. Subsequent esterification with pinacol yields the target compound.

Stepwise Synthesis

-

Lithiation : 3-(difluoromethyl)-4,5-difluoroiodobenzene is treated with n-butyllithium (2.5 M in hexanes) at –100°C in THF.

-

Boron Quenching : Trimethyl borate is added to the lithiated intermediate, forming (3-(difluoromethyl)-4,5-difluorophenyl)boronic acid.

-

Esterification : The boronic acid reacts with pinacol in dichloromethane with MgSO₄ as a desiccant, yielding the dioxaborolane.

Challenges

-

Cryogenic conditions (–100°C) are required to prevent decomposition of the aryl lithium species.

-

The difluoromethyl group may undergo partial defluorination under strong basic conditions, necessitating careful temperature control.

Direct C-H Borylation Strategies

Iridium-Catalyzed Borylation

While less common for polyfluorinated arenes, Ir catalysts such as [Ir(OMe)(cod)]₂ enable regioselective C-H borylation. For 3-(difluoromethyl)-4,5-difluorobenzene, this method faces limitations due to electron-withdrawing fluorine substituents deactivating the aromatic ring.

Optimization Insights

-

Ligand Effects : Bipyridine ligands improve selectivity for meta-fluorinated positions.

-

Solvent : Hexane or heptane minimizes side reactions compared to polar solvents.

Fluorination Techniques for Difluoromethyl Group Installation

Halogen Exchange Reactions

The difluoromethyl group is introduced via fluorination of a chloromethyl or bromomethyl precursor. For example, 3-(chloromethyl)-4,5-difluorobromobenzene reacts with potassium fluoride (KF) in DMF at 120°C, achieving >90% conversion to the difluoromethyl analogue.

DAST-Mediated Fluorination

3-(Hydroxymethyl)-4,5-difluorobromobenzene is treated with (diethylamino)sulfur trifluoride (DAST) in dichloromethane at 0°C, yielding the difluoromethyl group with 85% efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Miyaura Borylation | 75–89 | 85–100 | Pd(dppf)Cl₂ | Scalable, one-pot | Requires pure aryl halide precursor |

| Lithium-Halogen Exchange | 60–75 | –100 | n-BuLi | No need for pre-functionalized boron | Cryogenic conditions, sensitive workup |

| Direct C-H Borylation | 40–55 | 80 | [Ir(OMe)(cod)]₂ | Atom-economical | Low regioselectivity for fluorinated arenes |

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the difluoromethyl group to a trifluoromethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the difluoromethyl group. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution . The difluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key differentiator is its trifluorinated aromatic system. Below is a comparative analysis with structurally related boronic esters:

Key Observations:

Electronic Effects : Fluorine substituents lower the LUMO energy of the boronate, accelerating transmetalation in Suzuki reactions compared to chlorinated analogs .

Steric Considerations : Bulky groups (e.g., dichloro in ) hinder coupling efficiency, whereas the difluoromethyl group in the target compound balances reactivity and steric accessibility .

Synthetic Versatility : Ethynyl- and styryl-substituted derivatives () enable modular synthesis of conjugated polymers, unlike the target compound’s focus on pharmaceutical intermediates.

Biological Activity

2-(3-(Difluoromethyl)-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its potential biological activities. Its unique structure suggests possible applications in medicinal chemistry and agricultural science. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C13H15BF4O

- Molecular Weight : 255.069 g/mol

- CAS Number : 2001545-43-1

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)F

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that boron compounds often exhibit unique reactivity due to the presence of boron atoms, which can form stable complexes with biomolecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of dioxaborolane derivatives. These compounds may inhibit cell proliferation by interfering with signaling pathways involved in cancer progression. For example:

- In vitro studies : Compounds similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Boron-containing pesticides are known for their effectiveness against a range of pests due to their ability to disrupt metabolic processes in target organisms.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Explored the herbicidal activity against common agricultural weeds. The compound demonstrated effective weed control comparable to commercial herbicides. |

| Study 3 | Analyzed the interaction with MAPK signaling pathways. The results suggested that the compound inhibits ERK phosphorylation, leading to reduced cell proliferation in cancer models. |

Safety and Toxicology

While exploring its biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound may exhibit moderate toxicity levels; however, further detailed toxicological evaluations are necessary to establish safe usage parameters.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves introducing the boronate ester group to a fluorinated aromatic precursor. A common route is the Miyaura borylation, where a halogenated aryl substrate (e.g., 3-(difluoromethyl)-4,5-difluorophenyl bromide) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . Key factors include:

- Catalyst loading : 1–5 mol% Pd to avoid side reactions.

- Temperature : 80–100°C in anhydrous solvents (THF or dioxane).

- Inert atmosphere : Critical to prevent boronate ester hydrolysis.

Yield optimization often requires purification via column chromatography (hexane/EtOAc) or recrystallization from ethanol .

Basic: How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

Stability is highly dependent on storage conditions:

| Parameter | Recommendation | Shelf Life |

|---|---|---|

| Solid State | Sealed, dry, under argon or nitrogen | >12 months |

| Solution (DMSO) | -80°C, aliquoted to avoid freeze-thaw cycles | 6 months |

| Solution (-20°C) | Avoid repeated temperature fluctuations | 1 month |

Hygroscopicity and sensitivity to protic solvents necessitate glove-box handling. For dissolution, pre-warm to 37°C and sonicate for 10–15 minutes in anhydrous DMSO or THF .

Advanced: How do variations in fluorine substitution patterns affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Fluorine’s electronegativity and steric effects significantly influence reactivity. For example:

- Ortho-difluoro substitution (as in this compound) increases steric hindrance, slowing transmetallation in Suzuki-Miyaura reactions compared to mono-fluoro analogs .

- Difluoromethyl groups enhance electron-withdrawing effects, stabilizing the boronate intermediate but potentially reducing nucleophilicity.

Comparative studies using analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) show that chlorine’s lower electronegativity results in faster coupling but lower stability . Reactivity can be tuned by adjusting ligand systems (e.g., SPhos for sterically hindered substrates) .

Advanced: What analytical techniques are critical for confirming the structure and purity of this boron-containing compound?

Methodological Answer:

A multi-technique approach is required:

- ¹¹B NMR : Confirms boronate ester formation (δ ~30 ppm for pinacol esters) .

- ¹⁹F NMR : Resolves fluorine substitution patterns (e.g., coupling constants for difluoromethyl groups) .

- HRMS (ESI+) : Validates molecular weight (expected [M+H]⁺ = 273.08) .

- X-ray crystallography : Resolves spatial arrangement of fluorine and boronate groups (see analogous ferrocene-containing structures for methodology) .

Purity (>98%) is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What are the solubility characteristics of this compound in common laboratory solvents, and how can solubility be optimized?

Methodological Answer:

Solubility varies widely:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | ~50 | Preferred for stock solutions |

| THF | ~20 | Requires anhydrous conditions |

| EtOH | <5 | Limited due to boronate hydrolysis |

For low-solubility scenarios:

- Use co-solvents (e.g., 10% DMSO in PBS for in vitro assays).

- Employ micellar systems (e.g., Cremophor EL) for hydrophobic environments .

Advanced: How does the electronic environment of the difluoromethyl group influence the compound’s behavior in catalytic cycles?

Methodological Answer:

The difluoromethyl group (-CF₂H) exerts dual electronic effects:

- Inductive (-I) effect : Withdraws electron density, stabilizing the boronate intermediate during transmetallation.

- Steric effects : The bulky CF₂H group hinders ligand coordination, requiring catalysts with flexible coordination spheres (e.g., Ni(COD)₂ with chiral diimine ligands) .

DFT studies on analogous systems suggest that the CF₂H group lowers the LUMO energy of the boronate, facilitating oxidative addition but increasing susceptibility to protodeboronation in acidic conditions .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar boronates?

Methodological Answer:

Discrepancies often arise from subtle structural differences:

- Case Study : Compare 2-(3,4-dichlorophenyl)-dioxaborolane (anti-inflammatory) vs. 2-(3-fluorophenyl)-dioxaborolane (inactive). The dichloro analog’s higher lipophilicity improves membrane permeability, while fluorine’s smaller size reduces target binding .

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.